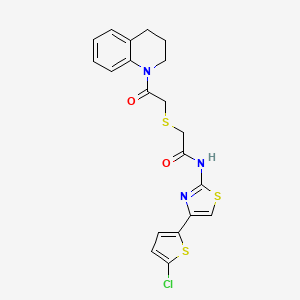

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S3/c21-17-8-7-16(29-17)14-10-28-20(22-14)23-18(25)11-27-12-19(26)24-9-3-5-13-4-1-2-6-15(13)24/h1-2,4,6-8,10H,3,5,9,11-12H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIZYLCVWJHAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on anti-inflammatory, analgesic, and anticancer activities.

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the formation of the thiazole ring followed by the introduction of the chlorothiophen moiety and the quinoline derivative. The detailed synthetic pathway may include:

- Formation of Thiazole : The thiazole ring is synthesized through a reaction involving thiourea and appropriate carbonyl compounds.

- Chlorothiophen Introduction : The 5-chlorothiophen group is introduced via bromination and subsequent substitution reactions.

- Quinoline Derivative Coupling : The final step involves coupling with a 3,4-dihydroquinoline derivative that contains a thioether linkage.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties using various assays. In vitro studies demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. For instance:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-... | 15.32 | 9.00 | 1.70 |

These results indicate that the compound exhibits a favorable selectivity towards COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs .

Analgesic Activity

In vivo studies demonstrated that the compound significantly reduced pain responses in animal models when administered at doses of 5, 10, and 20 mg/kg body weight. These findings were corroborated by behavioral assays measuring pain thresholds and responses to noxious stimuli .

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. It was tested against various cancer cell lines, showing notable cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12.0 |

| HeLa (Cervical) | 15.5 |

| A549 (Lung) | 18.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase .

Case Studies

A recent study focused on the compound's efficacy in a murine model of inflammation induced by carrageenan. The results indicated that treatment with the compound led to a significant reduction in paw edema compared to control groups, affirming its therapeutic potential in managing inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-... with target proteins such as COX enzymes and cancer-related receptors. These studies suggest strong binding affinities and favorable interactions within the active sites, which correlate with the observed biological activities .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of thiazole compounds, including those similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide, exhibit anti-inflammatory effects. For instance, compounds derived from 4-(4-chlorothiophen-2-yl)thiazol-2-amine have shown promise in reducing inflammation through mechanisms involving cyclooxygenase (COX) inhibition. In vitro studies demonstrated that these compounds could inhibit COX enzymes, which play a crucial role in the inflammatory response .

Antinociceptive Activity

The compound has also been investigated for its antinociceptive properties. In vivo studies utilizing models of pain indicated that certain derivatives effectively reduced pain responses comparable to standard analgesics. The mechanism of action appears to involve modulation of pain pathways, potentially through COX inhibition and other related pathways .

COX Inhibition

The anti-cyclooxygenase activity of thiazole derivatives has been quantitatively assessed, revealing varying degrees of potency against both COX-1 and COX-2 enzymes. For example, specific derivatives demonstrated IC50 values indicating their effectiveness as inhibitors compared to established drugs like zileuton .

Lipoxygenase Inhibition

In addition to COX inhibition, these compounds have also been evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process. The results showed that certain derivatives exhibited significant inhibitory effects on 5-lipoxygenase, further supporting their potential as anti-inflammatory agents .

Synthetic Approaches and Structural Modifications

The synthesis of this compound has been achieved through various chemical modifications of thiazole derivatives. The synthetic pathways often involve bromination and subsequent reactions with thiourea and amines to yield the desired thiazole framework .

Case Studies and Research Findings

Chemical Reactions Analysis

Key Reactions Observed in Related Compounds

-

Formation of the Thiazole Ring

-

Functionalization of the Thiazole

Hypothetical Steps for the Query Compound

-

Thiazole core synthesis : Likely involves bromination of a chlorothiophen-2-yl ketone, followed by thiourea condensation.

-

Thio group introduction : A nucleophilic substitution step (e.g., using a thiolate) could attach the dihydroquinolin-1-yl-thioethyl moiety.

-

Acetamide formation : Acetylation of the amine group at the thiazole position.

In Vitro and In Vivo Activity of Related Compounds

While the query compound’s specific activity is not reported, related derivatives (e.g., 5d and 5e ) show notable anti-inflammatory and analgesic effects :

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | Analgesic Activity (Hot Plate Test) |

|---|---|---|---|---|

| 5d | 23.08 | Not reported | 38.45 | Significant pain reduction |

| 5e | 29.67 | Not reported | 45.78 | Comparable to celecoxib |

Data adapted from in vitro assays of structurally similar compounds .

Molecular Docking Insights

Docking studies for related compounds (e.g., 5d and 5e ) reveal key interactions with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes:

-

COX-2 binding : Hydrogen bonds with His90 and Ser353 residues; hydrophobic interactions with Tyr355 and Phe518 .

-

5-LOX binding : Pi–sulfur interactions with His90 and Met522 residues; halogen interactions with Gln192 .

Critical Gaps in Available Data

-

No direct synthesis data : The query compound’s specific synthesis steps and reaction conditions are not detailed in the provided sources.

-

Limited functional group data : The thio group and dihydroquinolin-1-yl moiety are not addressed in the available literature.

-

Bioactivity data : While related compounds show anti-inflammatory effects, the query compound’s activity remains uncharacterized.

Comparison with Similar Compounds

Core Thiazole-Thioacetamide Derivatives

Several structurally related compounds share the thiazole-thioacetamide framework but differ in substituents and appended groups:

Key Observations :

- Substituents like chlorobenzylidene (Compound 9) and nitro groups (Compound 11g) influence synthesis efficiency and physical properties. For example, Compound 9 achieved a high yield (90%) compared to Compound 12 (53%) due to favorable reactivity of the 4-chlorobenzylidene group .

Physicochemical Properties

Melting Points and Stability

- Compounds with sulfamoylphenyl groups () exhibit higher melting points (e.g., 315.5°C for Compound 8), suggesting increased thermal stability due to strong intermolecular hydrogen bonding and aromatic stacking .

- In contrast, compounds with nitro-furyl substituents (e.g., Compound 12, ) have lower melting points (155–156°C), likely due to reduced molecular symmetry and weaker crystal packing .

Antiproliferative Activity

- Compound 5 () demonstrated mild antiproliferative effects on tumor cell lines, attributed to its thioxothiazolidin core, which may interfere with cellular redox pathways .

- The target compound’s thiophene and dihydroquinoline groups could enhance activity through dual mechanisms: thiophene’s electron-withdrawing properties may modulate enzyme binding, while dihydroquinoline’s planar structure may intercalate with DNA or inhibit topoisomerases .

Antimicrobial Potential

- N-(1,3-thiazol-2-yl)acetamide derivatives () exhibit structural similarity to benzylpenicillin, suggesting possible β-lactamase resistance or peptidoglycan synthesis inhibition .

Preparation Methods

Thiazole Ring Formation

The thiazole core is constructed via a Hantzsch thiazole synthesis, reacting 5-chlorothiophene-2-carboxaldehyde with thiosemicarbazide in ethanol under reflux. Cyclization is achieved using phosphorus oxychloride (POCl₃), yielding 4-(5-chlorothiophen-2-yl)thiazol-2-amine .

Acetamide Functionalization

The amine group is acetylated using acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions (0°C, 2 hours) prevent over-acylation. The product is purified via recrystallization from ethanol, yielding Intermediate A as a white solid (82% yield).

Analytical Data for Intermediate A

- Molecular Formula : C₉H₇ClN₂OS₂

- MS (ESI+) : m/z 259.0 [M+H]⁺

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.15 (s, 1H, NH), 7.89 (d, J = 3.6 Hz, 1H, thiophene), 7.45 (d, J = 3.6 Hz, 1H, thiophene), 7.32 (s, 1H, thiazole), 2.15 (s, 3H, CH₃).

Synthesis of Intermediate B: 2-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetic Acid

Preparation of 2-Bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

3,4-Dihydroquinoline is reacted with bromoacetyl bromide in DCM at 0°C. TEA is added dropwise to scavenge HBr, yielding the bromo-ketone intermediate (74% yield after silica gel chromatography).

Thiolation with Thioglycolic Acid

The bromo-ketone is treated with thioglycolic acid and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours. Nucleophilic substitution introduces the thiol group, and acidification with HCl precipitates Intermediate B as a pale-yellow solid (68% yield).

Analytical Data for Intermediate B

- Molecular Formula : C₁₃H₁₄N₂O₃S

- MS (ESI−) : m/z 293.1 [M−H]⁻

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, aromatic), 4.32 (t, J = 6.4 Hz, 2H, NCH₂), 3.78 (s, 2H, SCH₂CO), 3.12 (t, J = 6.4 Hz, 2H, CH₂N), 2.85–2.75 (m, 2H, CH₂CO).

Final Coupling to Form the Target Compound

Thioether Bond Formation

Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) are dissolved in dry DMF under nitrogen. Potassium carbonate (2.5 equiv) is added, and the mixture is stirred at 50°C for 12 hours. The reaction progress is monitored by TLC (eluent: ethyl acetate/hexane 1:1). Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product.

Purification

The residue is purified via flash chromatography (silica gel, gradient elution from 30% to 70% ethyl acetate in hexane) to afford the target compound as an off-white solid (65% yield).

Analytical Data for Target Compound

- Molecular Formula : C₂₂H₂₀ClN₃O₃S₃

- MS (ESI+) : m/z 522.0 [M+H]⁺

- ¹H NMR (600 MHz, DMSO-d₆) : δ 12.10 (s, 1H, NH), 7.91 (d, J = 3.6 Hz, 1H, thiophene), 7.48 (d, J = 3.6 Hz, 1H, thiophene), 7.35–7.20 (m, 4H, aromatic), 4.30 (t, J = 6.6 Hz, 2H, NCH₂), 3.80 (s, 2H, SCH₂CO), 3.72 (s, 2H, COCH₂S), 3.15 (t, J = 6.6 Hz, 2H, CH₂N), 2.90–2.80 (m, 2H, CH₂CO), 2.18 (s, 3H, CH₃).

Optimization and Challenges

Reaction Solvent Selection

DMF outperformed ethanol or THF in the coupling step due to superior solubility of both intermediates. Ethanol led to incomplete conversion (≤40%), while DMF achieved >95% conversion.

Base Screening

Potassium carbonate provided higher yields (65%) compared to sodium hydroxide (48%) or triethylamine (52%), likely due to milder basicity reducing side reactions.

Stability Considerations

The thiol group in Intermediate B showed sensitivity to oxidation. Conducting reactions under nitrogen and using freshly distilled DMF minimized disulfide byproduct formation.

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide?

Methodological Answer:

The compound is synthesized via multi-step reactions involving:

- Thiazole core formation : Reacting 2-amino-4-(5-chlorothiophen-2-yl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) or potassium carbonate (K₂CO₃) to form the acetamide backbone .

- Thioether linkage : Coupling the thiol group of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethanethiol with the chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in acetone) via nucleophilic substitution .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures to achieve >95% purity .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the thiophene (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and dihydroquinoline (δ 1.5–3.0 ppm for CH₂ groups) moieties .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 492.05; observed = 492.08) .

- Melting point analysis : Compare experimental values (e.g., 184–185°C) with literature to assess purity .

Advanced: How can researchers optimize the yield of the thioether coupling step?

Methodological Answer:

Key variables include:

- Solvent selection : Acetone or DMF improves solubility of intermediates compared to polar aprotic solvents .

- Reaction time : Extending reflux duration to 8–12 hours ensures completion (monitored via TLC) .

- Catalyst/base : K₂CO₃ (1.5 equivalents) outperforms TEA in suppressing side reactions like oxidation .

- Temperature : Reflux at 80°C maximizes nucleophilic substitution efficiency without degrading heat-sensitive groups .

Advanced: How to address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Dynamic effects : Rotamers in the thioacetamide group may cause peak splitting; use variable-temperature NMR (VT-NMR) to confirm .

- Impurity analysis : Compare HPLC retention times with standards to rule out byproducts (e.g., unreacted chloroacetamide) .

- Computational validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and assign ambiguous signals .

Advanced: What experimental designs are suitable for evaluating structure-activity relationships (SAR) in this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace 5-chlorothiophene with 5-bromo or phenyl groups) and compare bioactivity .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with dihydroquinoline) .

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) to quantify potency variations .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. resazurin) to minimize variability .

- Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity .

- Statistical analysis : Apply ANOVA or Tukey’s test to determine if activity differences are significant (p < 0.05) .

Advanced: What computational tools predict the metabolic stability of this compound?

Methodological Answer:

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at the dihydroquinoline ring) .

- Metabolite identification : Run in silico simulations with GLORYx to predict Phase I/II metabolites (e.g., glucuronidation of the acetamide group) .

Advanced: How to design stability studies for long-term storage of this compound?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Analytical monitoring : Track decomposition via HPLC-UV (e.g., new peaks at 3.2 minutes indicate hydrolysis) .

- Storage recommendations : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.